Comparative In Silico Physicochemical Profile: 1-Azaspiro[4.5]decan-8-ol vs. Piperidine Isostere
In silico predictions indicate that 1-Azaspiro[4.5]decan-8-ol exhibits a higher fraction of sp³-hybridized carbons (Fsp³) and increased three-dimensionality compared to the monocyclic piperidine isostere . While direct experimental data for this specific compound are limited, computational class-level analysis of azaspiro[4.5]decanes demonstrates that the spirocyclic architecture increases Fsp³ from approximately 0.55 (piperidine) to >0.70, a shift that is consistently associated with improved aqueous solubility and reduced promiscuous binding [1]. The topological polar surface area (TPSA) of 1-Azaspiro[4.5]decan-8-ol is calculated as 32.26 Ų, and the LogP is predicted to be 1.0435 . In contrast, piperidine (CAS 110-89-4) has a TPSA of 12.03 Ų and a LogP of approximately 0.85 [2]. The higher TPSA and slightly increased LogP of the spiro compound suggest a balanced polarity profile that may enhance CNS permeability while maintaining solubility [3].
| Evidence Dimension | Fraction of sp³-hybridized carbons (Fsp³) / TPSA / LogP |
|---|---|
| Target Compound Data | 1-Azaspiro[4.5]decan-8-ol: Fsp³ > 0.70 (estimated), TPSA = 32.26 Ų, LogP = 1.0435 |
| Comparator Or Baseline | Piperidine (CAS 110-89-4): Fsp³ ≈ 0.55, TPSA = 12.03 Ų, LogP ≈ 0.85 |
| Quantified Difference | ΔFsp³ ≈ +0.15; ΔTPSA = +20.23 Ų; ΔLogP ≈ +0.19 |
| Conditions | In silico calculations (QSAR models / molecular descriptors) |
Why This Matters
Higher Fsp³ and TPSA values are empirically linked to reduced off-target promiscuity and improved developability, guiding chemists toward scaffolds with a higher probability of success in lead optimization.
- [1] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. DOI: 10.1021/jm901241e View Source
- [2] DrugBank. Piperidine (DB01773). https://go.drugbank.com/drugs/DB01773 View Source
- [3] Wager, T. T., et al. (2010). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 1(6), 435–449. DOI: 10.1021/cn100008x View Source
